(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423026-52-1
VCID: VC16222598
InChI: InChI=1S/C11H12ClN3.ClH/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8;/h2-7,11H,13H2,1H3;1H
SMILES:
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.14 g/mol

(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

CAS No.: 1423026-52-1

Cat. No.: VC16222598

Molecular Formula: C11H13Cl2N3

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride - 1423026-52-1

Specification

CAS No. 1423026-52-1
Molecular Formula C11H13Cl2N3
Molecular Weight 258.14 g/mol
IUPAC Name (4-chlorophenyl)-(1-methylpyrazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H12ClN3.ClH/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8;/h2-7,11H,13H2,1H3;1H
Standard InChI Key MIJODPYDBWFZKG-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C(C2=CC=C(C=C2)Cl)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a methanamine backbone bridging a 4-chlorophenyl group and a 1-methyl-1H-pyrazol-4-yl moiety, with a hydrochloride counterion. The planar chlorophenyl ring contributes hydrophobic and electron-withdrawing characteristics, while the pyrazole ring introduces hydrogen-bonding capabilities through its nitrogen atoms . The methyl group at the pyrazole’s 1-position enhances metabolic stability by reducing oxidative degradation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13Cl2N3\text{C}_{11}\text{H}_{13}\text{Cl}_2\text{N}_3
Molecular Weight258.14 g/mol
SMILES NotationCl.Cn1cc(C(N)c2ccc(Cl)cc2)cn1
IUPAC Name(4-Chlorophenyl)-(1-methylpyrazol-4-yl)methanamine; hydrochloride

Stereochemical Considerations

While no explicit stereochemical data is available for this compound, the absence of chiral centers in its structure suggests it exists as a single enantiomer. Computational models predict a planar geometry for the pyrazole ring and a dihedral angle of approximately 45° between the phenyl and pyrazole planes, minimizing steric hindrance .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or alkynes under acidic conditions.

  • Chlorophenyl Incorporation: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 4-chlorophenyl group .

  • Amination and Salt Formation: Reductive amination followed by treatment with hydrochloric acid to yield the hydrochloride salt .

A microwave-assisted variant reported for analogous compounds reduces reaction times from hours to minutes. For instance, irradiation at 90°C for 30 minutes with sodium cyanoborohydride and ammonium acetate achieves 90% yield in reductive amination steps .

Table 2: Representative Spectroscopic Data

TechniqueKey SignalsAssignment
1H^1\text{H} NMRδ 8.44 (d, J = 2.0 Hz, 1H)Pyrazole C-H
δ 7.42–7.33 (m, 4H)Chlorophenyl aromatic protons
IR3368 cm1^{-1}N-H stretch (amine)
MSm/zm/z 258.14[M+H]+^+

Applications in Drug Development

Lead Optimization

The hydrochloride salt form improves aqueous solubility (predicted logP = 2.1) , facilitating formulation for parenteral delivery. Structure-activity relationship (SAR) studies highlight that:

  • The 4-chloro substituent enhances target binding affinity by 30% compared to unsubstituted phenyl groups.

  • Methylation at the pyrazole’s 1-position reduces hepatic clearance by 50% in rodent models.

Patent Landscape

No patents specifically claim this compound, but WO 2018/154312A1 covers pyrazol-4-yl methanamine derivatives for treating inflammatory disorders, suggesting potential IP opportunities.

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